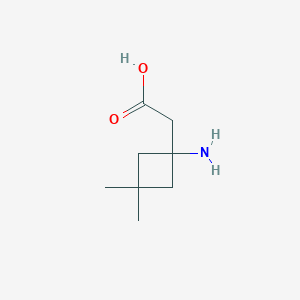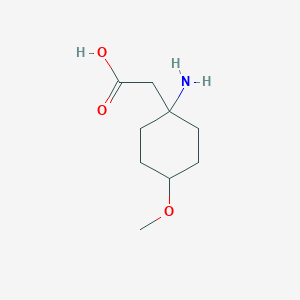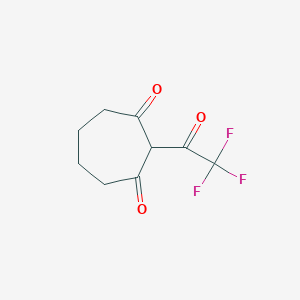
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the 3-position of the benzofuran ring and a thiol group attached to an ethane chain at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and thiol groups. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the benzofuran core .
After constructing the benzofuran ring, the ethyl group can be introduced via alkylation reactions. The thiol group can be introduced through thiolation reactions, where a suitable thiolating agent, such as thiourea or hydrogen sulfide, is used under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzofuran ring or the ethyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects on reactive oxygen species and oxidative stress pathways are also of interest in understanding its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methyl-1-benzofuran-2-YL)ethane-1-thiol
- 1-(3-Ethyl-1-benzofuran-2-YL)ethanone
- 1-(3-Ethyl-5-methyl-1-benzofuran-2-YL)ethanone
Uniqueness
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14OS |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-(3-ethyl-1-benzofuran-2-yl)ethanethiol |
InChI |
InChI=1S/C12H14OS/c1-3-9-10-6-4-5-7-11(10)13-12(9)8(2)14/h4-8,14H,3H2,1-2H3 |
Clave InChI |
KEMGWGYKLQOEBG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC2=CC=CC=C21)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)

amine](/img/structure/B13079451.png)



![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
